molecular formula C15H23N3O4S B1682626 Levosulpiride CAS No. 23672-07-3

Levosulpiride

Cat. No. B1682626
CAS RN: 23672-07-3
M. Wt: 341.4 g/mol
InChI Key: BGRJTUBHPOOWDU-NSHDSACASA-N
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Description

Levosulpiride is primarily used for its gut motility properties i.e. to improve food movement. It is used to treat disorders of the stomach and intestines. At low doses of 50mg and 100mg, it can also be used to manage mental health conditions like schizophrenia .


Synthesis Analysis

The synthesis of Levosulpiride involves the use of methyl alcohol and N,N-dimethylformamide in prescribed proportion as solvents. Sulpiride is resolved under ultrasound condition to achieve turnover of dextroisomer. Low temperature vacuum ultrasound is adopted for crystallization, and novel levosulpiride dehydrate and the preparation method of the levosulpiride dehydrate are obtained .


Molecular Structure Analysis

Levosulpiride has a molecular formula of C15H23N3O4S and a molecular weight of 341.4 g/mol . The IUPAC name is N - [ [ (2 S )-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide .


Chemical Reactions Analysis

The FTIR results confirmed that the interaction between components was physical . The other important contributions from Levosulpiride are the presence of an amide I band corresponding to (C=O) vibration of the acetyl group at 1623 cm −1 and (C–N) stretching vibration at 1060 cm −1, which can also be seen in CMC sodium .


Physical And Chemical Properties Analysis

Levosulpiride has a molecular formula of C15H23N3O4S and a molecular weight of 341.43. It is soluble in DMSO at 69 mg/mL .

Scientific Research Applications

Levosulpiride: A Comprehensive Analysis of Scientific Research Applications: Levosulpiride is a compound with various applications in scientific research and medicine. Below are detailed sections focusing on unique applications of Levosulpiride:

Antidepressant Activity

Levosulpiride has been studied for its potential as an antidepressant. Research involving levosulpiride-loaded nanostructured lipid carriers (LSP-NLCs) showed enhanced antidepressant effects. Tests like the forced swim test (FST) and tail suspension test (TST) were used to determine its efficacy .

Anxiolytic Effects

Alongside its antidepressant properties, Levosulpiride has also been evaluated for anxiolytic activity. The light–dark box test is one method used to investigate these effects .

Prokinetic Activity

Levosulpiride is known for its prokinetic activity, which refers to its ability to enhance gastrointestinal motility. This is particularly useful in the treatment of various gastric disorders .

Oral Bioavailability

Studies have aimed to develop Levosulpiride-loaded nanostructured lipid carriers to improve its oral bioavailability, which is the proportion of a drug that enters the circulation when introduced into the body and so is able to have an active effect .

Gastroprokinetic Agent

As a gastroprokinetic agent, Levosulpiride is widely used in treating gastric disorders due to its ability to increase gastrointestinal motility. However, its short half-life and increased dosage frequency can lead to non-compliance and possible adverse effects .

Mechanism of Action

Target of Action

Levosulpiride, a potent prokinetic agent of the benzamide class, primarily targets dopamine D2 receptors and exhibits 5HT4 agonism . These receptors are located on both the central and peripheral nervous systems . The dopamine D2 receptors are primarily involved in the regulation of movement, emotion, motivation, and the feeling of pleasure.

Mode of Action

Levosulpiride acts as a selective antagonist of the dopamine D2 receptors This blockade of dopamine D2 receptors can increase the release of acetylcholine, a chemical messenger that increases the movement of the stomach and intestines, and prevents reflux .

Biochemical Pathways

For instance, it can increase gastrointestinal motility and reduce symptoms of dyspepsia . It’s also suggested that levosulpiride may have mood-elevating properties .

Pharmacokinetics

The pharmacokinetics of levosulpiride involves its absorption, distribution, metabolism, and excretion (ADME). In a study, it was found that after a single dose of 25 mg levosulpiride, the mean peak plasma concentration (Cmax) was 441 ng/mL, the mean area under the concentration-time curve from 0 to 36 h (AUC0-36) was 1724 ng h/mL, and the mean elimination half-life (t1/2) was 7.0 h .

Result of Action

The molecular and cellular effects of levosulpiride’s action primarily involve the modulation of dopamine D2 receptor activity. By blocking these receptors, levosulpiride can alter various dopamine-mediated physiological processes. This can lead to increased gastrointestinal motility, reduced symptoms of dyspepsia, and potential mood elevation .

Future Directions

Levosulpiride has shown promise in the treatment of diabetic macular oedema, improving visual and structural outcomes in patients with centre-involving DME by mechanisms that may include intraocular upregulation of vasoinhibin and downregulation of VEGF and PlGF . Larger clinical trials evaluating long-term efficacy and safety are warranted .

properties

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJTUBHPOOWDU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042583
Record name N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide
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Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Levosulpiride

CAS RN

23672-07-3
Record name Levosulpiride
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Record name Levosulpiride [INN]
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Record name Levosulpiride
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Record name N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide
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Record name N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamid
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Record name LEVOSULPIRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Levosulpiride?

A1: Levosulpiride is a selective dopamine D2 receptor antagonist. [, , , ] It binds to these receptors, primarily in the gut and brain, blocking the action of dopamine. [, , ]

Q2: How does Levosulpiride's D2 receptor antagonism translate to its therapeutic effects in the gastrointestinal tract?

A2: By blocking D2 receptors in the gut, Levosulpiride enhances acetylcholine release, which promotes gastric motility and coordination between the stomach and duodenum. [] This can alleviate symptoms associated with functional dyspepsia and gastroparesis, particularly in individuals with delayed gastric emptying. [, , ]

Q3: Levosulpiride is also recognized for its antipsychotic effects. What is the basis for this action?

A3: Levosulpiride's antipsychotic effects are attributed to its D2 receptor antagonism in the mesolimbic pathway of the brain. [, ] By modulating dopaminergic activity in this region, it can help manage symptoms associated with schizophrenia. []

Q4: Does Levosulpiride influence prolactin levels?

A4: Yes, as a dopamine D2 receptor antagonist, Levosulpiride can lead to hyperprolactinemia. [, ] This is because dopamine normally inhibits prolactin release. []

Q5: What is the significance of Levosulpiride's effect on prolactin in the context of diabetic retinopathy?

A5: Research suggests that prolactin possesses protective properties against diabetic retinopathy. [] Levosulpiride, by elevating prolactin levels, promotes the accumulation of vasoinhibin in the vitreous humor of patients with proliferative diabetic retinopathy. [, ] Vasoinhibin, a fragment of prolactin, exhibits antiangiogenic properties, potentially counteracting the progression of the disease. []

Q6: What is the molecular formula and weight of Levosulpiride?

A6: Levosulpiride has the molecular formula C15H23N3O4S and a molecular weight of 341.43 g/mol.

Q7: Are there spectroscopic techniques employed to characterize Levosulpiride?

A7: Yes, Fourier transform infrared (FTIR) spectroscopy has been utilized to analyze Levosulpiride both in its raw material form and in tablet formulations. [] This technique exploits the characteristic absorption of infrared radiation by chemical bonds to identify and quantify the compound. []

Q8: The provided research does not delve into Material Compatibility and Stability, Catalytic Properties, Computational Chemistry, and SAR. Why is this information not included in the Q&A?

A8: The scientific papers provided primarily focus on Levosulpiride's pharmacological properties, clinical applications, and analytical methods. As there is no mention of these specific aspects in the provided research, the Q&A does not address them.

Q9: What is known about the stability of Levosulpiride?

A9: Studies have investigated Levosulpiride's stability under various stress conditions, including acidic, alkaline, oxidative, photolytic, dry heat, and wet hydrolysis. [, ] These studies aim to understand its degradation pathways and develop stable formulations. [, ]

Q10: What formulation strategies have been explored to improve Levosulpiride's delivery and bioavailability?

A10: To enhance its therapeutic potential, researchers have investigated various delivery systems for Levosulpiride, including:

  • Solid Lipid Nanoparticles (SLNs): Levosulpiride-loaded SLNs exhibited improved solubility and a 3-fold enhancement in bioavailability compared to the commercial product. [] This suggests that SLNs could be a promising strategy for enhancing the drug's therapeutic efficacy.
  • Liquid Suppositories: This formulation demonstrated improved bioavailability in rats compared to Levosulpiride suspension. [] Liquid suppositories offer advantages such as ease of administration and rapid gelation at body temperature, potentially making them a viable alternative to conventional oral formulations.
  • Thiolated Chitosan Microneedle Patches (LS-TC-MNPs): This novel approach has shown promising results in enhancing Levosulpiride's transdermal delivery. [] LS-TC-MNPs demonstrated good skin biocompatibility and significantly improved pharmacokinetics in comparison to oral Levosulpiride dispersion, suggesting their potential for enhanced therapeutic outcomes. []

Q11: The provided research does not delve into SHE Regulations. Why is this information not included in the Q&A?

A11: The scientific papers provided primarily focus on Levosulpiride's pharmacological properties, clinical applications, and analytical methods. As there is no mention of SHE Regulations in the provided research, the Q&A does not address them.

Q12: What is the typical route of administration for Levosulpiride, and how is it absorbed?

A12: Levosulpiride is commonly administered orally. [, , ] It is absorbed from the gastrointestinal tract, although its absorption can be slow and incomplete. [, ] Intramuscular injections have also been studied, particularly in acute settings. [, ]

Q13: What is the half-life of Levosulpiride?

A13: Levosulpiride has a relatively short half-life of approximately 6 hours. [, ] This short half-life necessitates multiple daily doses to maintain therapeutic levels. []

Q14: How is Levosulpiride metabolized, and what are the primary routes of excretion?

A14: While the provided research doesn't delve into specific metabolic pathways, it does indicate that Levosulpiride is primarily metabolized in the liver. Excretion occurs mainly through the kidneys. []

Q15: What in vitro and in vivo models have been used to study Levosulpiride's efficacy?

A15: Several studies have investigated the efficacy of Levosulpiride using:

  • In vitro models: Endothelial cell cultures have been employed to demonstrate the antiangiogenic effects of vasoinhibin, a prolactin fragment whose levels are increased by Levosulpiride. []
  • Animal Models: Rats have been used to evaluate the pharmacokinetics and bioavailability of different Levosulpiride formulations, including liquid suppositories and thiolated chitosan microneedle patches. [, ]
  • Clinical Trials: Numerous clinical trials, including randomized controlled trials, have assessed Levosulpiride's efficacy in various conditions:
    • Functional Dyspepsia: Studies have consistently shown that Levosulpiride significantly improves symptoms, particularly in patients with delayed gastric emptying. [, , ]
    • Diabetic Gastroparesis: Levosulpiride has demonstrated efficacy in accelerating gastric emptying and improving glycemic control in patients with diabetic gastroparesis. [, ]
    • Diabetic Retinopathy: A phase 2 clinical trial is currently underway to evaluate the therapeutic potential of Levosulpiride in diabetic retinopathy based on its ability to elevate prolactin and vasoinhibin levels in the vitreous humor. [, ]

Q16: What is known about the development of resistance to Levosulpiride?

A16: The provided research does not specifically address the development of resistance to Levosulpiride.

Q17: What are the known side effects and safety concerns associated with Levosulpiride?

A17: While generally well-tolerated, Levosulpiride can cause side effects, some of which can be serious. These include:

  • Extrapyramidal Symptoms (EPS): As a dopamine antagonist, Levosulpiride may induce EPS, particularly in elderly patients and those with chronic kidney disease. [, , , ] These symptoms, which can include tremors, rigidity, and involuntary movements, are often reversible upon discontinuation of the drug. []
  • Hyperprolactinemia: Elevated prolactin levels, while potentially beneficial in diabetic retinopathy, can lead to side effects like menstrual irregularities, galactorrhea (breast milk production), and sexual dysfunction. []
  • Other Side Effects: Less common side effects may include drowsiness, fatigue, headache, and gastrointestinal disturbances. []

Q18: Are there specific drug delivery strategies being explored to target Levosulpiride to specific tissues?

A18: Yes, research is ongoing to develop targeted drug delivery systems for Levosulpiride, such as: * Thiolated chitosan microneedle patches, designed for enhanced transdermal delivery, hold promise for achieving localized drug delivery and potentially minimizing systemic side effects. []

Q19: What analytical methods are commonly used to quantify Levosulpiride?

A19: Several analytical techniques have been employed for the quantification of Levosulpiride:

  • High-Performance Liquid Chromatography (HPLC): Both standard HPLC and RP-HPLC methods have been developed and validated for determining Levosulpiride concentrations in plasma and pharmaceutical formulations. [, , ]
  • Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method has been utilized to measure Levosulpiride levels in human plasma for pharmacokinetic studies. [, ]
  • UV Spectrophotometry: This technique, including derivative spectrophotometry, offers a simple and cost-effective method for quantifying Levosulpiride in pharmaceutical formulations. [, , ]
  • High-Performance Thin Layer Chromatography (HPTLC): This technique enables the separation and quantification of Levosulpiride in pharmaceutical dosage forms. []

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